ERK2 Inhibitor Potency: Optimized [3,4-d] Series Achieves Single-Digit Nanomolar IC50 via Sequential C4/C2 Derivatization
The Blake et al. (2014) medicinal chemistry campaign used the tetrahydropyrido[3,4-d]pyrimidine core as the privileged scaffold for ERK2 inhibition. The HTS hit (compound 1) showed an ERK2 IC50 of 106 nM, and after systematic C4/C2 derivatization—enabled by the sequential reactivity of the 2,4-dichloro intermediate—the optimized compound 2 achieved an ERK2 IC50 of 1 nM (106-fold improvement). Compound 38, incorporating a further optimized C2-substituent, exhibited an ERK2 IC50 of 2 nM and demonstrated exceptional kinase selectivity: only 2 of 170 kinases tested showed >75% inhibition at 100 nM [1]. This selectivity profile is scaffold-dependent; the [3,4-d] ring fusion provides a hinge-binding geometry not replicated by [4,3-d] or [2,3-d] regioisomers in published ERK inhibitor programs [2].
| Evidence Dimension | ERK2 enzymatic IC50 (nM) – lead optimization trajectory from HTS hit through C4/C2-derivatized leads |
|---|---|
| Target Compound Data | Compound 2 (C4/C2-derivatized from 2,4-dichloro scaffold): ERK2 IC50 = 1 nM; HepG2 cell anti-proliferation IC50 = 45 nM. Compound 38 (optimized C2-substituent): ERK2 IC50 = 2 nM; selectivity: 168/170 kinases inhibited <75% at 100 nM. |
| Comparator Or Baseline | HTS hit compound 1 (parent scaffold, minimal substitution): ERK2 IC50 = 106 nM. HepG2 anti-proliferation IC50: not reported for compound 1. |
| Quantified Difference | 106-fold improvement in ERK2 IC50 (106 nM → 1 nM) via C4/C2 derivatization. Compound 38 kinase selectivity: 1.2% off-target hit rate (2/170) at 100 nM. |
| Conditions | ERK2 enzymatic assay (ATP-competitive format); HepG2 human hepatocellular carcinoma cell line proliferation assay; 170-kinase panel at 100 nM test concentration (DiscoverX). |
Why This Matters
This demonstrates that the 2,4-dichloro-[3,4-d] scaffold enables a >100-fold potency gain through sequential derivatization, yielding ERK2 inhibitors with single-digit nanomolar potency and <2% kinase panel off-target rate—a selectivity window that makes this scaffold the rational procurement choice for ERK-focused programs over regioisomeric alternatives lacking equivalent published validation.
- [1] Blake, J. F.; Gaudino, J. J.; De Meese, J.; Mohr, P.; Chicarelli, M.; Tian, H.; Garrey, R.; Thomas, A.; Siedem, C. S.; Welch, M. B.; Kolakowski, G.; Kaus, R.; Burkard, M.; Martinson, M.; Chen, H.; Dean, B.; Dudley, D. A.; Gould, S. E.; Pacheco, P.; Shahidi-Latham, S.; Wang, W.; West, K.; Yin, J.; Moffat, J.; Schwarz, J. B. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorg. Med. Chem. Lett. 2014, 24 (11), 2635–2639. View Source
- [2] PDB ID: 4O6E. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Inhibitors of Erk2. X-ray diffraction, Resolution 1.95 Å. Deposited 2013-12-20. View Source
